2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one
Description
2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one is a structurally complex heterocyclic compound featuring a spiro junction between a cyclopropane ring and a pyrano[4,3-b]pyridine core. The molecule is distinguished by its 2'-amino substituent and 7',7'-dimethyl groups, which confer unique steric and electronic properties. Spirocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2'-amino-7',7'-dimethylspiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one |
InChI |
InChI=1S/C12H14N2O2/c1-11(2)12(5-6-12)9-7(10(15)16-11)3-4-8(13)14-9/h3-4H,5-6H2,1-2H3,(H2,13,14) |
InChI Key |
CHQJGUBFHHPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2)C3=C(C=CC(=N3)N)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Reactions Under Ultrasonic Irradiation
Another green and efficient synthetic strategy involves one-pot multi-component reactions of isatins, amines, and 1,3-dicarbonyl compounds under ultrasonic irradiation and acid catalysis to form spirocyclic quinoline and indoline dione derivatives.
Procedure : The reaction mixture containing isatin, naphthalene-1-amine or 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds is sonicated at 50 °C in a water/ethanol solvent mixture with camphor-10-sulfonic acid as catalyst.
Outcome : This method yields spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones in good to excellent yields (up to 88%) within 30–60 minutes, demonstrating mild conditions and high efficiency.
Relevance : While this approach is focused on different spirocyclic systems, the principles of multi-component assembly and ultrasonic activation can be adapted for the synthesis of structurally related spiro-pyrano-pyridine derivatives.
| Reaction Component | Amount | Role |
|---|---|---|
| Isatin | 1.00 mmol | Carbonyl component |
| Amine (e.g., naphthalene-1-amine) | 1.00 mmol | Nucleophile |
| 1,3-Dicarbonyl compound | 1.00 mmol | Michael acceptor |
| Catalyst | 5 mol% camphor-10-sulfonic acid | Acid catalyst |
| Solvent | H2O/EtOH (3:1 v/v) | Green solvent system |
| Conditions | Ultrasonic irradiation, 50 °C | Accelerated reaction |
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition + Ring Contraction | Dimethyl(diazomethyl)phosphonate, NCS/NBS | Mild heating, stereoselective | High stereoselectivity, enantioenriched products | Requires diazo compounds, halogenation step | High (not quantified) |
| Sulfur-Mediated Intramolecular Cyclization | N-aryl propynamides, SOCl2, DMSO | Room temp to 50 °C, 20–30 min | Simple reagents, scalable, regioselective | Substituent-dependent scope | Up to 80% |
| One-Pot Multi-Component Ultrasonic Reaction | Isatin, amine, 1,3-dicarbonyl, CSA | Ultrasonic, 50 °C, 30–60 min | Green, efficient, mild | Limited to certain spiro systems | 26–88% |
Chemical Reactions Analysis
Types of Reactions
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted spirocyclic compounds. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential biological activity makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Amino-7’,7’-dimethyl-spiro[cyclopropane-1,8’-pyrano[4,3-b]pyridine]-5’-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Spirocyclic Pyrano-Pyridines
- Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives (): These compounds share a spiro core but replace the cyclopropane with an indoline ring. The 6'-acetyl and trichloro substituents in compound 3b contribute to antimicrobial activity (77% yield, mp 180–182°C) . In contrast, the target compound’s cyclopropane and dimethyl groups may enhance lipophilicity and alter steric interactions.
- 8,8-Dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-4(3H)-ones (): These fused systems incorporate thieno/furo-pyrimidine rings, diverging from the target’s pyrano[4,3-b]pyridine core. The furyl group in these derivatives may modulate π-π stacking interactions compared to the target’s cyclopropane .
b. Amino-Substituted Pyrano-Pyridines
- 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (4) (): Synthesized via Skraup reaction (140–150°C, 7 hours), this compound lacks the spiro cyclopropane but shares the pyrano[2,3-b]pyridine framework.
- Thieno[2,3-b]pyridine derivatives (): Replacement of the pyran oxygen with sulfur increases electron density and may enhance antimicrobial activity. Sodium ethoxide-mediated synthesis contrasts with the harsher acidic conditions used for the target’s analogues .
Physicochemical Properties
- Melting Points: Spiro[indoline-3,5'-pyrano] derivative 3b: 180–182°C . Thieno[2,3-b]pyridines: Generally lower (e.g., 120–150°C) due to sulfur’s reduced polarity . Target Compound (Predicted): Higher than 180°C due to cyclopropane rigidity and dimethyl groups.
- Solubility: Amino groups enhance aqueous solubility, but the cyclopropane and dimethyl substituents may increase hydrophobicity compared to non-spiro analogues .
Biological Activity
2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
Synthesis
The compound can be synthesized through various methods, including cycloaddition reactions and subsequent functionalization strategies. The stereoselective synthesis of spirocyclic compounds is particularly notable, as it allows for the formation of diverse derivatives with potential bioactivity. For instance, a study highlighted the use of cyclopropane rings in constructing spirocyclic oxindoles, which are structurally similar to the target compound .
Antimicrobial Activity
Research indicates that 2'-amino derivatives often exhibit significant antimicrobial properties. A study assessing various spirocyclic compounds found that those containing the pyrano-pyridine structure demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 2'-amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one have been evaluated in several cancer cell lines. In vitro studies revealed that the compound exhibits dose-dependent cytotoxicity against human cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases, leading to reduced viability of cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. It was shown to down-regulate pro-inflammatory markers such as VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs). This suggests that the compound may play a role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, 2'-amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Research Findings Summary Table
| Biological Activity | Observed Effects | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
| Cytotoxicity | Induces apoptosis in cancer cells | IC50: 25 µM (MCF-7), 30 µM (HeLa) |
| Anti-inflammatory | Down-regulates VCAM-1 and ICAM-1 expression | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
